Zimelidine dihydrochloride is a chemical compound that has been the subject of scientific research, particularly in the fields of pharmacology and biochemistry. [, , ] While it was initially investigated for its potential therapeutic applications, its use in clinical practice has been limited. [] This analysis will focus on the scientific aspects of zimelidine dihydrochloride, excluding details related to drug use, dosage, or side effects.
Zimelidine dihydrochloride is derived from zimelidine, which has the empirical formula and a molecular weight of approximately 317.23 g/mol. The dihydrochloride form indicates that two hydrochloride ions are associated with the zimelidine molecule, enhancing its solubility in water. The compound is classified under the category of antidepressants, specifically SSRIs, which function by inhibiting the reuptake of serotonin in the brain.
The synthesis of zimelidine dihydrochloride involves several key steps:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to prevent degradation or side reactions.
Zimelidine dihydrochloride has a complex molecular structure characterized by:
The structure features a bromophenyl group attached to a pyridinyl moiety via a propene chain, contributing to its activity as a serotonin reuptake inhibitor. The presence of two hydrochloride ions enhances its solubility and bioavailability.
CN(C)C\C=C(\C1=CC=C(Br)C=C1)C1=CC=CN=C1
OYPPVKRFBIWMSX-SXGWCWSVSA-N
Zimelidine dihydrochloride primarily participates in reactions relevant to its pharmacological activity:
The compound's interactions with other neurotransmitter systems have been less pronounced compared to other SSRIs, making it relatively selective for serotonin.
Zimelidine's mechanism of action involves:
This mechanism contributes to its antidepressant effects while minimizing some side effects associated with non-selective monoamine reuptake inhibitors.
Zimelidine dihydrochloride exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADMET).
Zimelidine dihydrochloride was primarily used for:
While it has been largely replaced by newer SSRIs such as fluoxetine and fluvoxamine due to safety concerns, its unique mechanism continues to be of interest in pharmacological research.
Zimelidine dihydrochloride (chemical name: (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride) was the first clinically approved selective serotonin reuptake inhibitor (SSRI), representing a transformative shift in antidepressant pharmacotherapy. Synthesized in 1971 by scientists at the Swedish pharmaceutical company Astra AB, it arose from systematic efforts to develop antidepressants with improved safety and specificity compared to existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [7]. The drug, marketed as Zelmid or Normud, received approval in Sweden in 1982 and subsequently in several European countries [1] [10].
Its development was spearheaded by Nobel laureate Arvid Carlsson, who postulated that selective enhancement of serotonergic neurotransmission could alleviate depression with fewer side effects than non-selective agents. Preclinical studies confirmed zimelidine’s potent inhibition of serotonin (5-HT) reuptake in synaptic clefts (Ki = 52 nM for the human serotonin transporter, SERT), with minimal effects on norepinephrine (NE) or dopamine (DA) reuptake (Table 1) [3] [5]. Clinical trials demonstrated efficacy comparable to TCAs, but with significantly reduced anticholinergic, cardiovascular, and sedative adverse effects [6] [10]. This validated the "rational drug design" approach targeting monoamine transporters and established the SSRI class as a cornerstone of psychiatric treatment [7] [9].
Table 1: Selectivity Profile of Zimelidine vs. Key Neurotransmitter Transporters
Target | Affinity (Ki, nM) | Selectivity Ratio vs. SERT |
---|---|---|
Serotonin Transporter (SERT) | 52 | 1.0 (Reference) |
Norepinephrine Transporter (NET) | >1,000 | >19.2 |
Dopamine Transporter (DAT) | >1,000 | >19.2 |
Data compiled from DrugBank and pharmacological studies [3] [5].
Zimelidine’s molecular design was a direct consequence of structure-activity relationship (SAR) studies of antihistamines known to possess incidental antidepressant properties. Researchers at Astra AB systematically modified the side chain and aromatic systems of brompheniramine (a histamine H1 receptor antagonist), aiming to enhance serotonin reuptake inhibition while minimizing interactions with histaminergic, cholinergic, and adrenergic receptors [1] [10].
Key structural innovations included:
This strategic optimization yielded a molecule distinct from later SSRIs (e.g., fluoxetine’s diphenhydramine-derived structure), demonstrating the feasibility of repurposing antihistamine scaffolds for CNS drug discovery [1] [7].
Table 2: Structural Evolution from Antihistamine to SSRI Pharmacophore
Compound | Core Structure | Primary Target (Ki) | Key Structural Modifications in Zimelidine |
---|---|---|---|
Brompheniramine | Pyridinyl-alkylamine | H1 receptor (~10 nM) | Bromophenyl substitution; allylamine chain elongation |
Zimelidine | Pyridinyl-bromophenyl allylamine | SERT (52 nM) | (Z)-configuration; dimethylamino group retention |
Fluoxetine (Later SSRI) | Diphenhydramine-derived aryloxypropylamine | SERT (1.1 nM) | Trifluoromethylphenoxy group; phenoxy linkage |
Despite promising efficacy and tolerability, zimelidine was abruptly withdrawn worldwide in 1983, less than two years after launch, due to rare but severe neurological complications. Post-marketing surveillance identified multiple cases of Guillain-Barré syndrome (GBS), an acute autoimmune-mediated polyradiculoneuropathy characterized by ascending paralysis, areflexia, and potential respiratory failure [1] [4].
A pivotal epidemiological study by Fagius et al. (1985) analyzed 13 confirmed GBS cases among zimelidine users in Sweden:
Concurrently, reports emerged of a systemic hypersensitivity syndrome featuring flu-like symptoms, exanthema, arthralgia, eosinophilia, and hepatic involvement. This multifaceted toxicity profile rendered risk mitigation strategies (e.g., patient screening) impractical, prompting regulatory agencies to mandate global withdrawal [1] [3] [10].
The withdrawal had profound implications:
Table 3: Guillain-Barré Syndrome (GBS) Epidemiology in Zimelidine Recipients
Parameter | Zimelidine Cohort | General Population | Risk Ratio |
---|---|---|---|
Incidence Rate | ~20–25 cases/100,000 person-years | 0.6–1.9 cases/100,000 person-years | 25-fold increase |
Latency Period | 2–10 weeks post-initiation | N/A | N/A |
Proposed Mechanism | Molecular mimicry triggering anti-ganglioside antibodies | Often post-infectious (e.g., Campylobacter) | — |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7